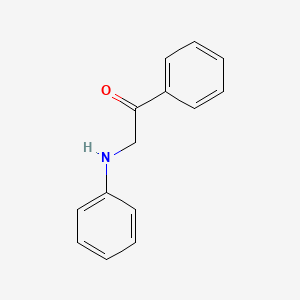

2-Anilinoacetophenone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-anilino-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFMQHFJAVOYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360610 | |

| Record name | 2-anilinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5883-81-8 | |

| Record name | 2-anilinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 2 Anilinoacetophenone As a Pivotal Synthetic Intermediate

The strategic placement of the aniline (B41778) and acetophenone (B1666503) functionalities within a single molecular framework renders 2-anilinoacetophenone a valuable precursor in various organic transformations. Its ability to participate in condensation, cyclization, and substitution reactions allows for the efficient construction of diverse heterocyclic systems, which are foundational scaffolds in medicinal chemistry and materials science.

One of the prominent applications of this compound is in the synthesis of indole (B1671886) derivatives. Research has demonstrated that 2-anilinoacetophenones can be utilized as intermediates in the palladium-catalyzed synthesis of 2-arylindoles. mdpi.comresearchgate.net This method provides a versatile route to these important heterocyclic motifs, which are prevalent in many natural products and pharmaceuticals. mdpi.com

Furthermore, this compound serves as a key starting material for the synthesis of quinoline (B57606) derivatives. Specifically, it can be condensed with fluorinated esters in the presence of a strong base to produce N-phenyl-2-polyfluoroalkyl-4-quinolones in high yields. sioc-journal.cn These fluorinated quinolones are of significant interest due to the growing importance of fluoroquinolone antibiotics. sioc-journal.cn The reaction highlights the utility of this compound in accessing complex, fluorinated heterocyclic compounds that may possess valuable biological properties. sioc-journal.cn

The reactivity of this compound also extends to the formation of other heterocyclic structures. It is a known precursor for the synthesis of various bioactive compounds, including those with potential applications as pharmaceuticals, dyes, and pesticides. Current time information in Bangalore, IN. Its versatility is further demonstrated by its use in condensation reactions with aldehydes or ketones to form Mannich bases, which are themselves important intermediates in organic synthesis. Current time information in Bangalore, IN.

Overview of Academic Inquiry into 2 Anilinoacetophenone Chemistry and Its Derivatives

Classical and Mechanistic Investigations of this compound Formation

The formation of this compound has been traditionally achieved through nucleophilic substitution reactions. These methods, while effective, often require specific conditions and have been the subject of mechanistic studies to optimize reaction outcomes.

Reactions of Anilines with α-Haloketones (e.g., Bromoacetophenones)

The reaction between anilines and α-haloketones, such as phenacyl bromide (α-bromoacetophenone), is a classical and widely used method for synthesizing α-aminoketones, including this compound. wikipedia.orgnih.govmdpi.com This reaction proceeds via a nucleophilic substitution mechanism where the amino group of the aniline (B41778) attacks the electrophilic carbon atom bearing the halogen. nih.gov The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. tandfonline.com The general scheme for this reaction is the reaction of a ketone with a halogen source to form the α-haloketone, which then reacts with an amine. wikipedia.org

This method is foundational in the synthesis of various heterocyclic compounds, as the resulting α-aminoketones are key precursors. For instance, they are used in the Hantzsch pyrrole (B145914) synthesis and in the preparation of thiazoles and their derivatives. wikipedia.orgnih.gov

Synthesis via Alternative Precursors (e.g., α-Tosyloxyacetophenones and Anilines)

An alternative to α-haloketones is the use of α-tosyloxyacetophenones as precursors. tandfonline.comresearchgate.net The tosyl group is an excellent leaving group, facilitating the nucleophilic substitution by anilines to form 2-anilinoacetophenones. This method has been shown to be highly efficient. tandfonline.com

A notable advantage of this approach is its application in one-pot syntheses. For example, α-tosyloxyacetophenones can be reacted with various anilines, catalyzed by potassium carbonate, to afford α-anilinoacetophenones. tandfonline.comresearchgate.net These intermediates can then undergo in-situ cyclization with other reagents to produce more complex heterocyclic structures. tandfonline.comresearchgate.net

Development of Green and Efficient Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of solvent-free conditions and one-pot strategies for the synthesis of this compound.

Application of Solvent-Free Conditions in this compound Synthesis

Solvent-free reactions have gained considerable attention as they often lead to enhanced selectivity, cleaner reaction profiles, and easier work-up procedures. tandfonline.comnih.gov The synthesis of 2-anilinoacetophenones from α-tosyloxyacetophenones and anilines can be effectively carried out under solvent-free conditions, often with the aid of a catalyst like potassium carbonate. tandfonline.comresearchgate.net This approach not only minimizes the use of hazardous organic solvents but can also lead to shorter reaction times and higher yields. tandfonline.comresearchgate.net The use of microwave irradiation in solvent-free systems has also been shown to drastically speed up reactions. cem.com

One-Pot Strategies for Enhanced Reaction Efficiency

One-pot syntheses offer significant advantages by reducing the number of work-up and purification steps, thereby saving time, resources, and reducing waste. rsc.orgorganic-chemistry.org In the context of this compound, one-pot protocols have been developed where the initial formation of the α-anilinoacetophenone is immediately followed by a subsequent reaction to form a more complex molecule.

For instance, a highly efficient one-pot synthesis involves the reaction of α-tosyloxyacetophenones with anilines to form α-anilinoacetophenones, which then undergo in-situ cyclization with potassium thiocyanate (B1210189) and p-toluenesulphonic acid under solvent-free conditions to yield 1,4-diaryl-2-mercaptoimidazoles. tandfonline.comresearchgate.net This method is lauded for its short reaction times, clean reaction profiles, and simple work-up. tandfonline.com

Synthesis of N-Substituted this compound Derivatives and Analogues

The synthesis of N-substituted derivatives of this compound expands the chemical space and allows for the creation of a diverse range of analogues. These derivatives are often prepared by reacting an appropriately substituted aniline with an α-haloketone. For example, N-aryl-N-arylamidoacetophenones can be synthesized through the acylation of anilinoacetophenones. nih.gov

The general approach involves the initial synthesis of an anilinoacetophenone, which is then acylated using an acid chloride in a suitable solvent. nih.gov This method has been used to prepare a variety of N-substituted compounds with different aryl and cinnamido groups attached to the nitrogen atom. nih.gov

Table 1: Examples of N-Substituted this compound Derivatives and their Synthesis This table is interactive. Users can sort and filter the data.

| Derivative Name | Starting Materials | Reagents | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| N-(2-(4-Bromophenyl)-2-oxoethyl)-N-(4-ethylphenyl)-4-methoxybenzamide | 4-Bromoacetophenone, 4-Ethylaniline, 4-Methoxybenzoyl chloride | --- | 91% | 127-129 | nih.gov |

| N-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethylphenyl)-4-methoxybenzamide | 4-Chloroacetophenone, 4-Ethylaniline, 4-Methoxybenzoyl chloride | --- | 81% | 126-128 | mdpi.com |

| N-(2-(4-Bromophenyl)-2-oxoethyl)-N-(4-ethylphenyl)cinnamamide | 4-Bromoacetophenone, 4-Ethylaniline, Cinnamoyl chloride | --- | 79% | 126-127 | nih.gov |

| N-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethylphenyl)cinnamamide | 4-Chloroacetophenone, 4-Ethylaniline, Cinnamoyl chloride | --- | 80% | 155-157 | nih.gov |

Reactivity and Transformational Chemistry of 2 Anilinoacetophenone

Cyclization Reactions for Heterocyclic Ring System Construction

The inherent reactivity of the amino and carbonyl groups in 2-anilinoacetophenone makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of a variety of important heterocyclic frameworks, including indoles, imidazoles, and quinolones.

While the direct intramolecular cyclization of this compound to indoles can be challenging, palladium catalysis offers powerful methods for the synthesis of indole (B1671886) derivatives from closely related precursors. One notable strategy involves the intermolecular coupling of a 2-aminoaryl ketone with an aryl halide. For instance, the palladium-catalyzed reaction between 2-aminoacetophenone (B1585202) and iodobenzene (B50100) can afford 2-phenylindole. This transformation highlights the utility of palladium in forging the key carbon-carbon bond necessary for the indole framework.

| Reactants | Catalyst/Reagents | Conditions | Product | Yield |

| 2-Aminoacetophenone, Iodobenzene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | N,N-Dimethylacetamide (DMAc), 120 °C | 2-Phenylindole | 75% |

| 2-Amino-5-chloroacetophenone, 4-Iodotoluene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, 100 °C | 5-Chloro-2-(p-tolyl)indole | 68% |

This table presents representative examples of palladium-catalyzed indole synthesis from related precursors.

A highly efficient, one-pot synthesis of 1,4-diaryl-2-mercaptoimidazoles utilizes α-anilinoacetophenones, which can be generated in situ from this compound derivatives. tandfonline.comtandfonline.com The reaction proceeds by treating the α-anilinoacetophenone with an isothiocyanate. The initial step involves the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the imidazole (B134444) ring. This solvent-free approach is notable for its high yields and operational simplicity. tandfonline.comtandfonline.com

| α-Anilinoacetophenone Derivative | Isothiocyanate | Conditions | Product | Yield |

| This compound | Phenyl isothiocyanate | KSCN, p-TsOH, 80-90 °C | 1,4-Diphenyl-2-mercaptoimidazole | 82% tandfonline.com |

| 2-(4-Methylanilino)acetophenone | Phenyl isothiocyanate | KSCN, p-TsOH, 80-90 °C | 1-Phenyl-4-(p-tolyl)-2-mercaptoimidazole | 78% tandfonline.com |

| 2-Anilino-4'-chloroacetophenone | 4-Chlorophenyl isothiocyanate | KSCN, p-TsOH, 80-90 °C | 1,4-Bis(4-chlorophenyl)-2-mercaptoimidazole | 75% tandfonline.com |

The Camps cyclization is a classical and effective method for the synthesis of quinolone frameworks from N-acyl-o-aminoacetophenones. researchgate.net An N-acylated derivative of this compound can undergo base-catalyzed intramolecular condensation to yield a substituted 4-quinolone. The reaction involves the formation of an enolate from the acetophenone (B1666503) moiety, which then attacks the amide carbonyl group, followed by cyclization and dehydration to form the quinolone ring system.

| N-Acyl-2-anilinoacetophenone Derivative | Base | Conditions | Product |

| N-Acetyl-2-anilinoacetophenone | Sodium Hydroxide (B78521) | Ethanol, Reflux | 2-Methyl-4-phenyl-quinolin-4-ol |

| N-Benzoyl-2-anilinoacetophenone | Potassium Hydroxide | Methanol, Reflux | 2,4-Diphenyl-quinolin-4-ol |

This table illustrates the expected products from the Camps cyclization of N-acylated this compound derivatives.

Under acidic conditions, this compound can undergo self-condensation reactions. For instance, treatment with a strong acid can promote an intramolecular aldol-type condensation. This reaction likely proceeds through the formation of an enol or enolate intermediate from one molecule of this compound, which then attacks the protonated carbonyl group of a second molecule. Subsequent cyclization and dehydration can lead to the formation of more complex, fused heterocyclic systems. The exact nature of the product can depend on the specific acid catalyst and reaction conditions employed.

| Reactant | Catalyst/Reagent | Conditions | Product |

| This compound | Polyphosphoric Acid (PPA) | 140 °C | Dimeric/trimeric condensation products |

| This compound | Sulfuric Acid | Room Temperature | Complex mixture of products |

Intermolecular Coupling and Insertion Reactions

Beyond cyclizations, the N-H bond of this compound is amenable to intermolecular reactions, such as N-H insertion, providing a direct route for the introduction of new functional groups.

The secondary amine of this compound can undergo N-H insertion reactions with carbenes generated from diazo compounds. This reaction is typically catalyzed by transition metal complexes, such as those of rhodium or iron. For example, the reaction of this compound with ethyl diazoacetate in the presence of a suitable catalyst leads to the formation of N-(ethoxycarbonylmethyl)-2-anilinoacetophenone. This transformation provides a straightforward method for the N-alkylation of the aniline (B41778) moiety, yielding products that can serve as precursors for further synthetic elaborations. A study on the iron porphyrin-catalyzed N-H insertion into 2-aminoacetophenone provides a close analogy for this reactivity. iastate.edu

| Amine | Diazo Compound | Catalyst | Product | Yield |

| 2-Aminoacetophenone | Ethyl diazoacetate | Fe(TPP)Cl | N-(Ethoxycarbonylmethyl)-2-aminoacetophenone | 57% iastate.edu |

| Aniline | Ethyl diazoacetate | Rh₂(OAc)₄ | N-(Ethoxycarbonylmethyl)aniline | High |

This table includes a closely related example demonstrating the feasibility of N-H insertion reactions.

Strategic Applications of 2 Anilinoacetophenone in Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

The strategic placement of reactive sites within 2-anilinoacetophenone makes it an ideal starting material in Diversity-Oriented Synthesis (DOS). DOS is a synthetic strategy aimed at creating libraries of structurally diverse molecules from a common starting material in a limited number of steps. orientjchem.orgresearchgate.netacgpubs.org Amino acetophenones, as a class, are valuable building blocks in DOS for generating analogs of natural products, which are frequently studied as lead compounds in drug discovery. researchgate.netsioc-journal.cn

One of the primary applications of ortho-amino acetophenones is in the synthesis of 2-aryl-4-quinolones, which are analogs of naturally occurring flavones. orientjchem.org The synthesis typically involves a two-step process. First, the ortho-amino acetophenone (B1666503) is reacted with an aroyl chloride under mild conditions to produce the corresponding amide intermediate. This is followed by a base-mediated cyclization to yield the 2-aryl-4-quinolone scaffold. orientjchem.org This straightforward synthetic route is compatible with a wide array of substituents on the aryl moiety, allowing for the generation of a diverse library of quinolone derivatives. orientjchem.org

The versatility of this compound and its derivatives is further demonstrated by their use in synthesizing 3-aryl-2-quinolones, which are analogs of 3-phenylcoumarins, another class of biologically significant natural products. orientjchem.org The ability to readily access these complex molecular scaffolds underscores the importance of this compound as a fundamental building block in modern organic and medicinal chemistry.

Table 1: Synthesis of 2-Aryl-4-quinolones from an Ortho-amino Acetophenone Building Block

Illustrative examples of the synthesis of 2-aryl-4-quinolones from an ortho-amino acetophenone and various aroyl chlorides, followed by base-catalyzed cyclization. orientjchem.org

| Aroyl Chloride (Ar-COCl) | Intermediate Amide | Final 2-Aryl-4-quinolone Product | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | N-(2-acetylphenyl)benzamide | 2-Phenyl-4-quinolone | High |

| 4-Methoxybenzoyl chloride | N-(2-acetylphenyl)-4-methoxybenzamide | 2-(4-Methoxyphenyl)-4-quinolone | High |

| 4-Nitrobenzoyl chloride | N-(2-acetylphenyl)-4-nitrobenzamide | 2-(4-Nitrophenyl)-4-quinolone | Moderate |

| 2-Chlorobenzoyl chloride | N-(2-acetylphenyl)-2-chlorobenzamide | 2-(2-Chlorophenyl)-4-quinolone | High |

Precursor to Structurally Diverse Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an excellent precursor for the synthesis of a wide range of structurally diverse heterocyclic scaffolds. These nitrogen-containing ring systems are of paramount importance in medicinal chemistry and materials science.

Quinolines: The Friedländer synthesis is a classic and widely used method for the preparation of quinolines. rsc.orgcolab.ws This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. colab.wsorganic-chemistry.org this compound, as a 2-aminoaryl ketone, is an ideal substrate for this reaction. The condensation can be catalyzed by either acids or bases and proceeds through an initial aldol (B89426) addition or Schiff base formation, followed by cyclodehydration to form the quinoline (B57606) ring. rsc.orgresearchgate.net The versatility of the Friedländer synthesis allows for the preparation of a wide variety of substituted quinolines by simply varying the carbonyl coupling partner. nih.govsemanticscholar.org

Indoles: this compound is a key intermediate in the Bischler-Mohlau indole (B1671886) synthesis. rsc.orgmdpi.comgoogle.com This reaction typically involves the formation of a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline (B41778). rsc.orgisnra.net The mechanism proceeds through the initial formation of an α-anilino-acetophenone intermediate (in this case, this compound itself or a derivative), which then reacts with a second molecule of aniline to form an imine intermediate. mdpi.com This is followed by an intramolecular electrophilic cyclization and subsequent aromatization to yield the final 2-aryl-indole product. rsc.orgisnra.net While historically plagued by harsh conditions, modern modifications, including the use of microwave irradiation, have improved the utility of this method. google.comisnra.net

Benzodiazepines: While 2-aminobenzophenones are the most common precursors for the synthesis of 1,4-benzodiazepines, N-substituted analogs like this compound are also valuable in this context. nih.gov The classical synthesis involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid derivative. For N-substituted precursors, similar strategies can be employed. For example, a palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines has been developed for the synthesis of substituted 1,4-benzodiazepines. The structural framework of this compound provides a ready starting point for the elaboration into such precursors, highlighting its potential in the synthesis of this important class of therapeutic agents.

Design and Synthesis of Advanced Organic Intermediates

Beyond its direct use in the synthesis of final heterocyclic products, this compound is instrumental in the design and synthesis of advanced organic intermediates. These intermediates can then be used in subsequent transformations to build even more complex molecular structures.

A key class of intermediates derivable from α-amino ketones are β-enaminones. sioc-journal.cn Enaminones are highly versatile building blocks in organic synthesis due to the presence of both nucleophilic and electrophilic sites within their conjugated N-C=C-C=O system. orientjchem.org They can be prepared through various methods, including the reaction of 1,3-dicarbonyl compounds with amines. sioc-journal.cn this compound can be transformed into more complex enaminone structures which serve as versatile C3 building blocks.

These enaminone intermediates are not merely transient species; they are often stable, isolable compounds that can be purified and used in a wide range of subsequent reactions. They are extensively used for the synthesis of various nitrogen-containing heterocycles. orientjchem.org The reactivity of the enaminone scaffold allows for cyclization reactions with a variety of reagents to form pyridines, pyrimidines, oxazoles, and other heterocyclic systems. This two-step approach, where this compound is first converted to a stable enaminone intermediate which is then used for further elaboration, is a powerful strategy in modern organic synthesis for the construction of complex molecular targets.

Table 2: Heterocyclic Systems Derived from Enaminone Intermediates

A summary of various heterocyclic scaffolds that can be synthesized from versatile β-enaminone intermediates, which can be derived from α-amino ketones like this compound.

| Enaminone Reactant | Co-reactant/Reagent | Resulting Heterocyclic Scaffold | Reaction Type |

|---|---|---|---|

| β-Enaminone | Amidinium salt | Pyrimidine | Condensation/Cyclization |

| β-Enaminone | Ethyl 3-aminocrotonate | Pyridine | Bagley–Bohlmann–Rahtz synthesis |

| β-Enaminone | Hydrazine | Pyrazole | Condensation/Cyclization |

| β-Enaminone | Hydroxylamine | Isoxazole | Condensation/Cyclization |

| β-Enaminone | Thiourea (B124793) | Pyrimidine-2-thione | Condensation/Cyclization |

Computational and Theoretical Investigations of 2 Anilinoacetophenone Chemistry

Quantum Chemical Studies (e.g., Density Functional Theory) on Molecular Structure and Reactivity

Quantum chemical studies, particularly Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is effective for calculating a molecule's geometric and electronic properties. rroij.com

Table 1: Theoretically Calculated Structural Parameters for 2-Anilinoacetophenone This data is illustrative and not based on published experimental or computational results.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-N | ~1.39 Å | |

| N-H | ~1.01 Å | |

| C-C (acetyl) | ~1.51 Å | |

| Bond Angle | C-CO-C | ~118° |

| C-N-H | ~115° |

Reactivity is explored through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. rroij.comnih.gov Molecular Electrostatic Potential (MEP) maps can also identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. sciencepubco.com

Elucidation of Reaction Mechanisms and Transition States Involving this compound

Computational methods are invaluable for mapping the pathways of chemical reactions. nih.gov By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. wikipedia.orgyoutube.com A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur (activation energy). youtube.com

For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could:

Propose Stepwise Mechanisms: Determine whether a reaction proceeds through a concerted (single-step) or multi-step mechanism involving intermediates. researchgate.net

Calculate Activation Energies: Quantify the energy barriers for different potential pathways, allowing prediction of the most favorable route. mdpi.com

Characterize Transition State Structures: Analyze the geometry of the activated complex to understand the bonding changes occurring during the reaction. fiveable.me

For example, a study on the reaction of α-bromoacetophenones with a hydroxide (B78521) ion used DFT to identify a single transition state that could lead to two different products (carbonyl addition or substitution) through a process called path bifurcation. nih.gov Similar detailed analyses for this compound would provide a deeper understanding of its chemical behavior.

In Silico Modeling for Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug discovery and materials science. nih.gov These in silico techniques aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov

For a series of this compound derivatives, a QSAR study would involve:

Data Set Compilation: Assembling a group of derivatives with experimentally measured activities (e.g., enzyme inhibition).

Descriptor Calculation: Computing a large number of molecular descriptors for each derivative. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. nih.gov

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that relates the descriptors to the observed activity. mdpi.commdpi.com

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets to ensure its reliability. nih.gov

A validated QSAR model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent or effective compounds while minimizing costly and time-consuming laboratory experiments. biointerfaceresearch.com The key descriptors in the final model provide insight into the structural features that are most important for activity. researchgate.net

Table 2: Key Classes of Molecular Descriptors in SAR/QSAR Studies

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Governs electrostatic and covalent interactions. |

| Steric/Topological | Molecular weight, Surface area, Shape indices | Defines the size and shape, crucial for receptor fitting. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Influences membrane permeability and solubility. |

| Thermodynamic | Heat of formation, Total energy | Relates to the stability of the molecule. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule is critical to its function, particularly in biological systems where it must fit into a specific receptor site. This compound has several rotatable bonds, allowing it to adopt numerous conformations. Conformational analysis aims to identify the low-energy, stable conformers that are most likely to exist under given conditions. frontiersin.orgnih.gov

In the solid state, the packing of molecules in a crystal is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. ias.ac.in Computational tools can analyze and quantify these interactions:

Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal, providing a visual representation of the interaction types and their relative importance. researchgate.netmdpi.com

Energy Framework Analysis: This method calculates the interaction energies between molecular pairs within the crystal lattice, distinguishing between electrostatic and dispersion contributions to crystal stability. nih.govcetjournal.it

Understanding these interactions is key to the field of crystal engineering, which seeks to design new solid materials with desired properties by controlling how molecules arrange themselves. ias.ac.in

Research Avenues in Medicinal Chemistry Utilizing 2 Anilinoacetophenone Derivatives

Design and Synthesis of Novel Bioactive Scaffolds Derived from 2-Anilinoacetophenone

The chemical architecture of this compound is a privileged starting block for the construction of various heterocyclic systems, which are prominent in many biologically active compounds. Medicinal chemists leverage the reactivity of the α-amino ketone moiety to synthesize a range of scaffolds, including but not limited to, quinolines, quinoxalines, indoles, and benzodiazepines.

Quinolines: The synthesis of quinoline (B57606) derivatives, a core structure in numerous pharmaceuticals, can be envisioned from this compound through intramolecular cyclization reactions. For instance, acid-catalyzed reactions, such as the Friedländer annulation, can be adapted where this compound or its derivatives react with a compound containing a reactive methylene (B1212753) group to form the quinoline ring system. Variations of this approach may involve different catalysts and reaction conditions to improve yields and introduce diverse substituents.

Quinoxalines: Quinoxaline (B1680401) scaffolds, known for their wide range of pharmacological properties including anticancer and antimicrobial activities, can be synthesized from α-aminoketone precursors. researchgate.netresearchgate.net A common strategy involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Conceptually, derivatives of this compound can be modified to incorporate an additional amino group ortho to the aniline (B41778) nitrogen, thereby creating a suitable precursor for condensation with various dicarbonyl compounds to yield a diverse library of quinoxaline derivatives.

Indoles: The indole (B1671886) nucleus is a cornerstone of medicinal chemistry. The Fischer indole synthesis is a classic method for indole formation, which typically involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. While not a direct application for this compound, related synthetic strategies that involve intramolecular cyclization of appropriately substituted anilines can be employed. For example, modifications of the this compound structure to introduce a suitable leaving group could facilitate a transition-metal-catalyzed intramolecular cyclization to form the indole ring.

Benzodiazepines: Benzodiazepines are a critical class of psychoactive drugs. journalcra.com Their synthesis often involves the condensation of a 2-aminobenzophenone (B122507) with an amino acid. By analogy, this compound provides a foundational structure that, through appropriate chemical modifications such as the introduction of a carboxylic acid or its derivative, can undergo intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. nih.govnih.gov

The following table summarizes various bioactive scaffolds that can be conceptually derived from this compound and the general synthetic strategies that could be employed.

| Bioactive Scaffold | General Synthetic Strategy | Key Reaction Type | Potential Biological Activities |

|---|---|---|---|

| Quinolines | Intramolecular cyclization of this compound derivatives. | Friedländer Annulation, Acid-catalyzed condensation | Antimalarial, Anticancer, Antibacterial |

| Quinoxalines | Condensation of a diamino derivative of this compound with a 1,2-dicarbonyl compound. | Condensation | Anticancer, Antimicrobial, Antiviral |

| Indoles | Intramolecular cyclization of modified this compound. | Transition-metal catalyzed cyclization | Anticancer, Anti-inflammatory, Antiviral |

| Benzodiazepines | Intramolecular cyclization of a this compound derivative containing an amino acid moiety. | Condensation, Cyclization | Anxiolytic, Anticonvulsant, Sedative |

Exploration of Derivative Interactions with Biomolecules at a Molecular Level (Mechanistic Studies)

Understanding how derivatives of this compound exert their biological effects is crucial for the development of new therapeutic agents. This involves detailed mechanistic studies to elucidate their interactions with specific biomolecules such as enzymes and receptors at a molecular level.

Enzyme Inhibition: Many drugs function by inhibiting the activity of specific enzymes. Derivatives of acetophenone (B1666503) have been shown to be effective inhibitors of various enzymes, including α-glycosidase, carbonic anhydrases, and acetylcholinesterase. researchgate.netnih.gov For a novel derivative of this compound, its potential as an enzyme inhibitor would be investigated through a series of in vitro enzyme assays. These assays measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50 value), providing a quantitative measure of its potency. Further kinetic studies can determine the mode of inhibition, for example, whether it is competitive, non-competitive, or uncompetitive, which provides insights into whether the inhibitor binds to the active site or an allosteric site of the enzyme. khanacademy.org

Molecular Docking: To visualize and understand the potential binding interactions between a this compound derivative and its target protein, computational molecular docking studies are frequently employed. journalcra.comnih.govnih.govmdpi.com This technique uses computer algorithms to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For example, a docking study of a novel anilinoquinazoline (B1252766) derivative showed a high docking score against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), suggesting its potential as an angiogenic inhibitor. journalcra.com

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. nih.govnih.govresearchgate.net For this compound derivatives, this would involve synthesizing a series of analogues with different substituents on the aniline and phenone rings and evaluating their biological activity. The goal is to identify the key structural features, or pharmacophore, responsible for the desired biological effect and to optimize the lead compound's potency, selectivity, and pharmacokinetic properties. For instance, SAR studies on hydroxyacetophenone derivatives as Farnesoid X receptor (FXR) antagonists revealed that the lipophilicity and shape of the substituents on the aromatic ring significantly affect their activity. nih.gov

The following table outlines the common methodologies used in mechanistic studies of bioactive compounds.

| Methodology | Purpose | Information Gained | Example Application |

|---|---|---|---|

| In Vitro Enzyme Assays | To determine the inhibitory potency of a compound against a specific enzyme. | IC50 values, Ki values, Mode of inhibition (competitive, non-competitive, etc.). | Evaluating acetophenone derivatives as inhibitors of acetylcholinesterase. nih.gov |

| Molecular Docking | To predict the binding mode and affinity of a ligand to a biological target. | Binding orientation, Intermolecular interactions (hydrogen bonds, hydrophobic interactions), Docking score. | Studying the interaction of anilinoquinazoline derivatives with the VEGFR-2 active site. journalcra.com |

| Structure-Activity Relationship (SAR) | To understand the relationship between the chemical structure of a compound and its biological activity. | Identification of the pharmacophore, Optimization of potency and selectivity. | Investigating the effect of substituents on the antagonist activity of hydroxyacetophenone derivatives against FXR. nih.gov |

Strategies for Developing Chemical Probes and Research Tools

Beyond their potential as therapeutic agents, derivatives of this compound can be developed into chemical probes and research tools to investigate biological processes. These tools are designed to interact with specific biological targets and can be used for target identification, validation, and imaging.

Fluorescent Probes: A fluorescent probe is a molecule that can absorb light at a specific wavelength and emit light at a longer wavelength. By attaching a fluorophore to a this compound derivative that binds to a specific biological target, researchers can visualize the location and dynamics of that target within cells or tissues. researchgate.netnih.gov The design of such probes involves selecting a suitable fluorophore and a linker that does not interfere with the binding of the this compound scaffold to its target. Quinoline derivatives, which can be synthesized from this compound, have been utilized as scaffolds for two-photon fluorescent probes for bioimaging. nih.gov

Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule. nih.govrsc.orgresearchgate.netcore.ac.ukdntb.gov.ua This involves incorporating a photoreactive group, such as a diazirine or a benzophenone, into the structure of the this compound derivative. Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner. The tagged protein can then be isolated and identified using techniques like mass spectrometry.

Biotinylated Probes: Biotinylation is another common strategy for target identification and purification. researchgate.netnih.govnih.gov A biotin (B1667282) tag is attached to the this compound derivative, which retains its high affinity for the protein avidin (B1170675) or streptavidin. After the biotinylated probe binds to its cellular target, the entire complex can be captured and isolated using avidin- or streptavidin-coated beads. This allows for the enrichment and subsequent identification of the target protein.

The development of these chemical probes from the this compound scaffold can provide invaluable tools for dissecting complex biological pathways and for the discovery of new drug targets.

The following table details various types of chemical probes and their applications in medicinal chemistry research.

| Type of Probe | Key Feature | Principle of Operation | Application |

|---|---|---|---|

| Fluorescent Probes | Contains a fluorophore. | Emits light upon excitation, allowing for visualization of the target. | Imaging the subcellular localization of a target protein. researchgate.net |

| Photoaffinity Probes | Contains a photoreactive group (e.g., diazirine, benzophenone). | Forms a covalent bond with the target upon UV irradiation. | Identifying the direct binding partners of a drug candidate. nih.gov |

| Biotinylated Probes | Contains a biotin tag. | High-affinity interaction with avidin/streptavidin for purification. | Isolating and identifying a target protein from a complex mixture. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。